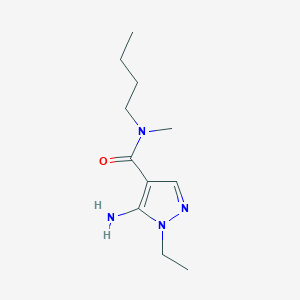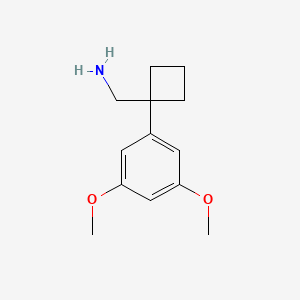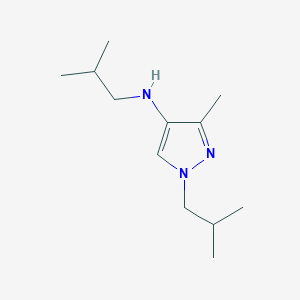
6,7,3',4'-Tetrahydroxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,3’,4’-Tetrahydroxyflavanone is a natural product belonging to the class of flavonoids, specifically flavanones. It is characterized by its four hydroxyl groups located at the 6, 7, 3’, and 4’ positions on the flavanone backbone. This compound is known for its antioxidant properties and is found in various plants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,3’,4’-Tetrahydroxyflavanone typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process can be achieved through various methods, including catalytic hydrogenation and acid-catalyzed cyclization .
Industrial Production Methods: Industrial production of 6,7,3’,4’-Tetrahydroxyflavanone often involves the extraction from plant sources, followed by purification using chromatographic techniques. The specific plants used for extraction include species from the genus Vernonia .
化学反应分析
Types of Reactions: 6,7,3’,4’-Tetrahydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavanones.
Substitution: Various substituted flavanones depending on the reagents used.
科学研究应用
6,7,3’,4’-Tetrahydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
作用机制
The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Proapoptotic Effects: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways such as PI3K/Akt/mTOR.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
相似化合物的比较
3,7,3’,4’-Tetrahydroxyflavone (Fisetin): Similar in structure but differs in the position of hydroxyl groups.
5,6,7,4’-Tetrahydroxyflavanone: Another flavanone with hydroxyl groups at different positions, known for its antioxidant activity.
Uniqueness: 6,7,3’,4’-Tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
属性
分子式 |
C15H12O6 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2 |
InChI 键 |
ZIKILYZOICUSQT-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)

amine](/img/structure/B11738823.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738843.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738847.png)
![2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11738849.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738862.png)
